molecular formula C10H16O B13431616 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol

2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol

Cat. No.: B13431616
M. Wt: 152.23 g/mol
InChI Key: DBERZDFDAKEFPP-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol is a chiral organic compound with a unique structure that includes a cyclohexadiene ring and a propanol side chain

Chemical Reactions Analysis

Types of Reactions

2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-[(1S)-4-methylcyclohexa-2,4-dien-1-yl]propan-1-ol

InChI

InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-5,9-11H,6-7H2,1-2H3/t9?,10-/m1/s1

InChI Key

DBERZDFDAKEFPP-QVDQXJPCSA-N

Isomeric SMILES

CC1=CC[C@@H](C=C1)C(C)CO

Canonical SMILES

CC1=CCC(C=C1)C(C)CO

Origin of Product

United States

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